molecular formula C19H15FO B580914 1-(Benzyloxy)-3-(3-fluorophenyl)benzene CAS No. 1355247-13-0

1-(Benzyloxy)-3-(3-fluorophenyl)benzene

Cat. No.: B580914
CAS No.: 1355247-13-0
M. Wt: 278.326
InChI Key: OCNHUSPSZIDALV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(3-fluorophenyl)benzene is a fluorinated aromatic ether characterized by a benzyloxy group (–OCH₂C₆H₅) at position 1 and a 3-fluorophenyl substituent at position 3 on the central benzene ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, due to the electronic and steric effects imparted by its substituents. The fluorine atom on the phenyl group enhances the compound's metabolic stability and influences its reactivity in cross-coupling reactions, while the benzyloxy group acts as a protecting group for hydroxyl functionalities .

Properties

IUPAC Name

1-fluoro-3-(3-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNHUSPSZIDALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742751
Record name 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-13-0
Record name 1,1′-Biphenyl, 3-fluoro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene typically involves the reaction of 3-fluorophenylboronic acid with 1-bromo-3-(benzyloxy)benzene under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(3-fluorophenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The fluorophenyl group can be reduced to form a phenyl derivative.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Benzyloxy)-3-(3-fluorophenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene can be contextualized by comparing it with analogous compounds. Key differences in substituent positions, electronic effects, and synthetic outcomes are highlighted below.

Substituent Position and Electronic Effects

  • 1-(Benzyloxy)-4-(3-fluorophenyl)benzene : This positional isomer, with the fluorophenyl group in the para position (relative to the benzyloxy group), was discontinued due to unspecified stability or reactivity issues . The meta substitution in the target compound may offer superior steric compatibility in synthetic applications.
  • 1-(Benzyloxy)-3-(difluoromethyl)benzene (2d): Synthesized via reduction of a trifluoromethyl precursor, this compound exhibits distinct ¹⁹F NMR signals (δ = -112.0 ppm, J = 55.8 Hz) due to the difluoromethyl group. The electron-withdrawing nature of –CF₂H alters reactivity compared to the monofluorophenyl group in the target compound .
  • 1-(Benzyloxy)-3-bromobenzene : Replacing fluorine with bromine introduces a heavier halogen, increasing molecular weight (277.16 g/mol vs. ~276.28 g/mol for the fluoro analog) and altering nucleophilic substitution kinetics. Bromine’s polarizability may enhance cross-coupling efficiency compared to fluorine .

Spectroscopic and Physical Properties

Compound Name ¹H NMR Key Shifts (δ, ppm) ¹⁹F NMR (δ, ppm) Yield (%) Key Functional Groups
This compound 5.16 (s, OCH₂Ph) Not reported ~55% –OCH₂Ph, –C₆H₄F
3-((3-Fluorobenzyl)oxy)benzaldehyde (10b) 7.58 (s, aromatic H) Not reported 93% –OCH₂Ph, –CHO, –C₆H₄F
1-(Benzyloxy)-3-(difluoromethyl)benzene (2d) 6.69 (t, J = 56.1 Hz, CHF₂) -112.0 Moderate –OCH₂Ph, –CF₂H
1-(4-(Benzyloxy)-3-fluorophenyl)chalcone (1C2) 5.214 (s, OCH₂Ph), 7.55–8.0 (m, CH=CH) Not reported 60% –OCH₂Ph, –CO–, –C₆H₄F

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